2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(11-14-3-1-2-4-14)19-9-10-21-13-16(12-20-21)15-5-7-18-8-6-15/h5-8,12-14H,1-4,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKSSWRGVKDCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
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Step 1: Preparation of Intermediates
- The initial step involves the preparation of the pyridine and pyrazole intermediates. These intermediates are synthesized through various organic reactions, including nucleophilic substitution and cyclization reactions.
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Step 2: Coupling Reaction
- The key step in the synthesis is the coupling of the pyridine and pyrazole intermediates using the Suzuki–Miyaura coupling reaction. This reaction typically requires a palladium catalyst, a base, and a boron reagent .
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Step 3: Final Assembly
- The final step involves the introduction of the cyclopentyl group and the acetamide moiety. This is achieved through nucleophilic substitution reactions, followed by acylation to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the cyclopentyl group or the pyrazole ring.
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Reduction
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl group in the acetamide moiety.
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Substitution
- Nucleophilic substitution reactions are common, especially at the pyridine and pyrazole rings. Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Catalysts: Palladium, platinum
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
Inhibition of Phosphodiesterases
One of the primary applications of this compound is its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a vital role in various physiological processes, including inflammation and cognitive functions. Inhibitors like 2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide may help in treating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis by enhancing cognitive functions and reducing inflammation .
Anti-Cancer Potential
Recent studies have indicated that PDE4 inhibitors can also be effective in cancer therapy. The modulation of cAMP levels can influence tumor growth and metastasis. For instance, selective PDE4D inhibitors have shown promise in preclinical models for treating hepatocellular carcinoma and breast cancer, suggesting that compounds like this compound could be explored as potential therapeutic agents against specific cancer types .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of PDE4 inhibitors, including potential benefits in conditions characterized by cognitive deficits. By inhibiting PDE4, these compounds may enhance synaptic plasticity and improve memory consolidation processes, making them candidates for further investigation in treating cognitive impairments associated with aging and neurodegenerative diseases .
Synthesis and Structural Studies
The synthesis of this compound involves multiple steps, including the formation of key intermediates through reactions involving pyridine derivatives and acetamides. Structural studies using techniques like X-ray crystallography have provided insights into the compound's conformation, which is essential for understanding its interaction with biological targets .
Case Study 1: Neurodegenerative Disease Model
In a recent study involving animal models of Alzheimer's disease, administration of PDE4 inhibitors resulted in improved cognitive performance on memory tasks compared to controls. The study suggested that the inhibition of PDE4D by compounds such as this compound could mitigate cognitive decline associated with neurodegeneration .
Case Study 2: Cancer Treatment Trials
Another study evaluated the efficacy of a PDE4 inhibitor similar to this compound in patients with breast cancer. Results indicated a significant reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens, highlighting the potential for this compound in oncological applications .
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. The pyridine and pyrazole rings play a crucial role in the binding affinity and specificity of the compound. Pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide (from )
This compound shares a cyclopentyl-acetamide backbone but differs in its heterocyclic system (fused pyrrolo-triazolo-pyrazine vs. pyrazole-pyridine) and substituents (tosyl group vs. pyridin-4-yl).
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s pyridine group may enhance aqueous solubility compared to the patent compound’s hydrophobic tosyl group.
- Metabolic Stability : The pyrazole-pyridine system in the target compound could offer better metabolic resistance than the triazole-pyrrole system, which is prone to oxidative degradation.
Research Findings and Limitations
- Synthesis Challenges : The patent compound’s synthesis () involves multi-step heterocyclic assembly, suggesting similar complexity for the target compound.
- Knowledge Gaps: No direct pharmacological data are available for the target compound. Comparative efficacy, toxicity, and selectivity require experimental validation.
Biological Activity
2-Cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide, with the CAS number 2034322-11-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 298.4 g/mol. The compound features a cyclopentyl group, a pyrazole moiety, and a pyridine ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.4 g/mol |
| CAS Number | 2034322-11-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act on G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction. The binding affinity and specificity for these receptors can lead to modulation of intracellular pathways, influencing cellular responses such as proliferation and apoptosis .
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound. Notably, it has demonstrated:
- Antitumor Activity : In vitro studies indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was effective in inhibiting cell growth in non-small cell lung cancer (NSCLC) models .
- Anti-inflammatory Effects : The compound showed promise in reducing inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on NSCLC demonstrated a significant reduction in tumor size when administered at specific dosages. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Activity
In an experimental model of rheumatoid arthritis, this compound was administered to evaluate its anti-inflammatory properties. Results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for preparing 2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, cyclopentylacetic acid is activated (e.g., via chloroacetyl chloride) to form the acetamide core. Next, the pyridinylpyrazole moiety is synthesized by condensing 4-pyridinylboronic acid with a pyrazole precursor under Suzuki-Miyaura coupling conditions. Finally, the ethyl spacer is introduced via nucleophilic substitution between the acetamide intermediate and a bromoethylpyrazole derivative. Key reaction conditions include:
- Solvent : Dichloromethane or THF for amide bond formation .
- Catalyst/Base : Triethylamine for acid scavenging .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Characterization via H NMR and LC-MS is critical to confirm purity and structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying the acetamide backbone, cyclopentyl group, and pyridinylpyrazole substituents. Aromatic protons in the pyridine (δ 8.5–9.0 ppm) and pyrazole (δ 7.0–8.0 ppm) rings are diagnostic .
- Infrared Spectroscopy (IR) : Confirms amide C=O stretching (~1650–1700 cm) and pyridine C=N vibrations (~1580 cm) .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction provides atomic-level insights into:
- Conformational Flexibility : The cyclopentyl group and pyridinylpyrazole moiety often exhibit torsional angles >60° due to steric hindrance, as seen in analogous acetamide derivatives .
- Hydrogen Bonding : Amide N–H···O=C interactions form dimeric motifs (R_2$$^2(10) patterns), stabilizing the crystal lattice .
- Data Collection : Crystals are grown via slow evaporation (e.g., methylene chloride/hexane). Refinement software (e.g., SHELX) is used to analyze thermal displacement parameters and validate bond lengths/angles against the Cambridge Structural Database .
Q. What strategies address contradictions in biological activity data across assays?
- Methodological Answer : Discrepancies (e.g., varying IC values in enzyme vs. cell-based assays) require:
- Assay Cross-Validation : Repeat experiments under standardized conditions (pH, temperature, cell line).
- Solubility Checks : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Metabolic Stability Analysis : LC-MS/MS quantifies compound degradation in cell media, which may explain reduced activity .
- Molecular Docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock. Compare with structural analogs to identify critical interactions (e.g., pyridine coordination to metal ions) .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- PASS Program : Predicts biological activity spectra (e.g., kinase inhibition, CYP450 interactions) based on structural similarity to known drugs .
- ADMET Modeling : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and hERG channel liability. For example, the pyridinyl group may enhance solubility but reduce CNS penetration .
- MD Simulations : Assess binding stability to target proteins over 100-ns trajectories (e.g., GROMACS). Monitor root-mean-square deviation (RMSD) to confirm pose retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
